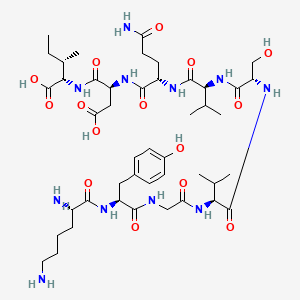
((4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy)methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VK-0214 is a novel, orally available small molecule that acts as a selective thyroid hormone receptor beta agonist. It has been developed by Viking Therapeutics and has shown promise in treating X-linked adrenoleukodystrophy, a rare and often fatal metabolic disorder characterized by the accumulation of very long chain fatty acids in the body .
Métodos De Preparación
The synthetic routes and reaction conditions for VK-0214 have not been extensively detailed in publicly available sources. it is known that VK-0214 is a small molecule synthesized through organic chemistry techniques. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Análisis De Reacciones Químicas
VK-0214 primarily undergoes metabolic reactions in the body. As a thyroid hormone receptor beta agonist, it interacts with specific receptors and influences gene expression. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the context of its therapeutic use. Instead, its primary interactions are with biological molecules and receptors .
Aplicaciones Científicas De Investigación
VK-0214 has significant scientific research applications, particularly in the field of medicine. It has been studied for its potential to treat X-linked adrenoleukodystrophy by reducing the levels of very long chain fatty acids in plasma and tissues. This reduction is achieved through the activation of the ABCD2 gene, which encodes a compensatory transporter protein that helps metabolize very long chain fatty acids . Additionally, VK-0214 has been granted orphan drug designation by the FDA for the treatment of X-linked adrenoleukodystrophy .
Mecanismo De Acción
VK-0214 exerts its effects by selectively binding to thyroid hormone receptor beta. This binding activates the receptor, leading to the upregulation of the ABCD2 gene. The ABCD2 gene encodes a protein that helps transport and metabolize very long chain fatty acids, thereby reducing their accumulation in the body. This mechanism is particularly beneficial for patients with X-linked adrenoleukodystrophy, as it helps mitigate the symptoms and progression of the disease .
Comparación Con Compuestos Similares
VK-0214 is unique in its selectivity for thyroid hormone receptor beta and its potential to treat X-linked adrenoleukodystrophy. Similar compounds include other thyroid hormone receptor agonists, such as liothyronine and levothyroxine, which are used to treat thyroid disorders. these compounds do not have the same selectivity for thyroid hormone receptor beta and are not specifically targeted for the treatment of X-linked adrenoleukodystrophy .
Propiedades
Número CAS |
852949-30-5 |
|---|---|
Fórmula molecular |
C23H25O5P |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid |
InChI |
InChI=1S/C23H25O5P/c1-16-10-21(28-15-29(25,26)27)11-17(2)22(16)14-19-8-9-23(24)20(13-19)12-18-6-4-3-5-7-18/h3-11,13,24H,12,14-15H2,1-2H3,(H2,25,26,27) |
Clave InChI |
GFJCILQBXUTOGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)

![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)



